molecular formula C7H8ClF3N2O B13201840 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B13201840
M. Wt: 228.60 g/mol
InChI Key: JLGVGPOBQFFQFR-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a trifluoromethyl group attached to a dihydropyridinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dihydropyridinone ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.

    Amination and methylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one: The non-hydrochloride form of the compound.

    3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one derivatives: Compounds with similar structures but different substituents.

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of functional groups in 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one hydrochloride contribute to its unique chemical properties and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C7H8ClF3N2O

Molecular Weight

228.60 g/mol

IUPAC Name

3-amino-1-methyl-6-(trifluoromethyl)pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H7F3N2O.ClH/c1-12-5(7(8,9)10)3-2-4(11)6(12)13;/h2-3H,11H2,1H3;1H

InChI Key

JLGVGPOBQFFQFR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C(C1=O)N)C(F)(F)F.Cl

Origin of Product

United States

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